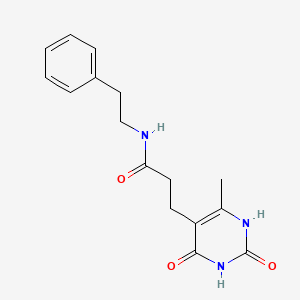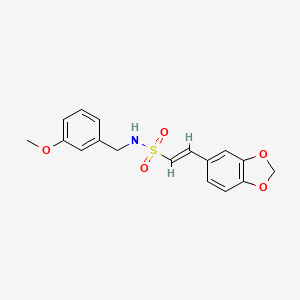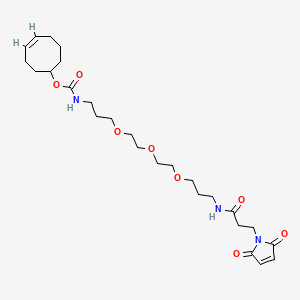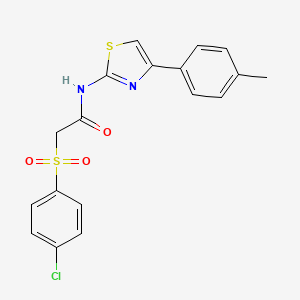
2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide” is a type of sulfonamide derivative . Sulfonamides are a group of compounds known for their antibacterial activity .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . It also contains a sulfonyl group attached to a 4-chlorophenyl group, and an acetamide group attached to a 4-(p-tolyl) group.Scientific Research Applications
Synthesis and Characterization
Research has been dedicated to synthesizing and characterizing derivatives related to 2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, exploring their chemical properties and potential biological activities. For example, studies have reported the synthesis and evaluation of different derivatives with antibacterial and anti-enzymatic properties, supported by hemolytic activity analysis to assess their cytotoxic behavior (K. Nafeesa et al., 2017). Additionally, structural analysis through techniques like IR, EI-MS, 1H NMR, and 13C-NMR has been utilized for the elucidation of synthesized molecules' structures, showcasing the importance of detailed chemical characterization in the development of new compounds with potential therapeutic applications.
Antimicrobial and Antiviral Activity
Several studies have synthesized derivatives and evaluated their biological activities, particularly focusing on antimicrobial and antiviral potentials. For instance, derivatives have been synthesized starting from 4-chlorobenzoic acid, showing certain anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Zhuo Chen et al., 2010). This line of research highlights the compound's relevance in developing new antimicrobial and antiviral agents, contributing to the fight against infectious diseases.
Enzyme Inhibition and Cytotoxic Activities
Research into the enzyme inhibition capabilities and cytotoxic activities of derivatives has shown some promising results. For example, compounds have been evaluated for their anticancer activity against breast and colon cancer cell lines, identifying specific derivatives as potent inhibitors (M. Ghorab et al., 2015). These studies contribute to understanding how modifications in the chemical structure can influence biological activity, potentially leading to the development of new cancer therapies.
Antioxidant Activity
The antioxidant potential of certain derivatives has also been explored, with some showing greater activity than standard antioxidants like Ascorbic acid. This indicates the compound's utility in designing molecules with antioxidant properties, which could have implications in preventing oxidative stress-related diseases (Bhanu Prakash Talapuru et al., 2014).
Mechanism of Action
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-12-2-4-13(5-3-12)16-10-25-18(20-16)21-17(22)11-26(23,24)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPOGDVLZYYOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

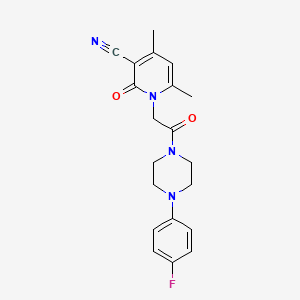
![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B2651121.png)

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)
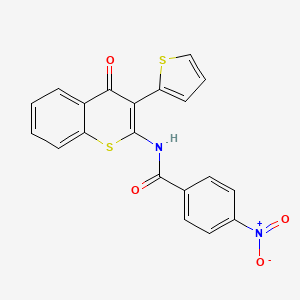
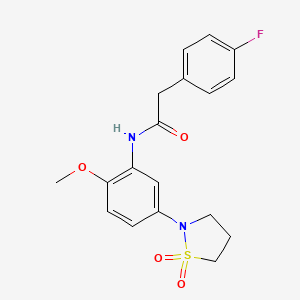
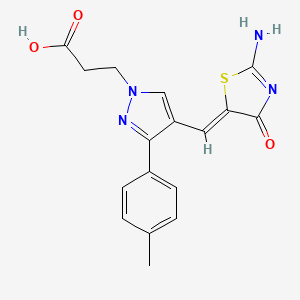
![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)
